molecular formula C7H7ClN2 B097016 4-Chlorobenzamidine CAS No. 19563-04-3

4-Chlorobenzamidine

Cat. No. B097016
CAS RN: 19563-04-3
M. Wt: 154.6 g/mol
InChI Key: LFCUMSZYMJRUHD-UHFFFAOYSA-N
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Patent
US04323681

Procedure details

Free p-chlorobenzamidine base is prepared by addition of p-chlorobenzamidine hydrochloride (30.000 g., 0.157 mole) to a solution of sodium (3.795 g., 0.165 mole) in absolute ethanol (400 ml.) in a nitrogen atmosphere. After stirring for one hour, ethoxymethylenemalononitrile (20.151 g., 0.165 mole) is added followed by ethanol (350 ml.) to facilitate stirring. After stirring at ambient temperature for ca. 70 hours, the mixture is refluxed for ten minutes, cooled, filtered and the solid product washed with ethanol (100 ml.), water (2×50 ml.) then dried at 80° C./house vac. then at 100° C./house vac./2 hours. The yield of colorless crystals melting at 267.0°-267.5° C. (uncorr.) is 27.9 g. (77.1%). The initial product is recrystallized from 1,2-dimethoxyethane affording colorless needles melting at 267.0°-267.5° C. (uncorr.) in a yield of 20.160 g. (55.7%). Concentration of the mother liquors afforded two additional crops of colorless needles: first crop (4.525 g., 12.5%), melting at 266.0°-267.5° C. (uncorr.); second crop (1.479 g., 4.1%), melting at 265.0°-265.5° C. (uncorr.).
Name
p-chlorobenzamidine hydrochloride
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.795 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.151 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[Na].C(OC=C(C#N)C#N)C>C(O)C>[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1 |f:0.1,^1:11|

Inputs

Step One
Name
p-chlorobenzamidine hydrochloride
Quantity
30 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C(=N)N)C=C1
Name
Quantity
3.795 g
Type
reactant
Smiles
[Na]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.151 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to facilitate stirring
STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for ca. 70 hours
Duration
70 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid product washed with ethanol (100 ml.), water (2×50 ml.)
CUSTOM
Type
CUSTOM
Details
then dried at 80° C./house vac
CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The initial product is recrystallized from 1,2-dimethoxyethane affording colorless needles melting at 267.0°-267.5° C. (uncorr.) in a yield of 20.160 g
CUSTOM
Type
CUSTOM
Details
Concentration of the mother liquors afforded two additional crops of colorless needles

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.